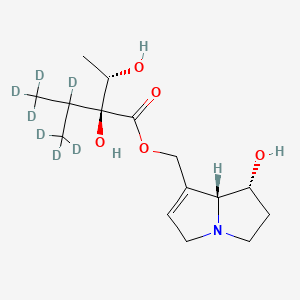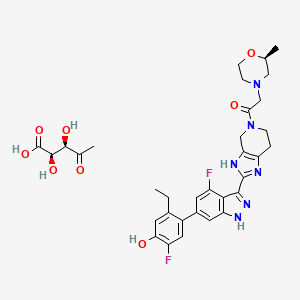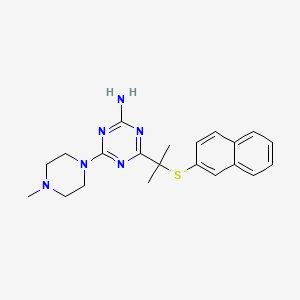
5-HT6/5-HT2AR antagonist-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-HT6/5-HT2AR antagonist-1: is a potent dual antagonist for both the serotonin type 6 receptor and the serotonin type 2A receptor. This compound exhibits high potency with inhibition constants of 11 nanomolar and 39 nanomolar for the respective receptors . The serotonin type 6 receptor and serotonin type 2A receptor are involved in various central nervous system functions, making this compound a significant target for therapeutic applications in neurodegenerative and psychiatric disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-HT6/5-HT2AR antagonist-1 involves the preparation of arylsulfonyl derivatives. One common synthetic route includes the mechanochemical synthesis of 1-(arylsulfonyl-isoindol-2-yl)piperazines . This method involves the use of a ball mill to facilitate the reaction between arylsulfonyl chloride and isoindoline derivatives in the presence of a base such as potassium carbonate. The reaction is typically carried out at room temperature for several hours.
Industrial Production Methods: Industrial production of this compound may involve large-scale mechanochemical synthesis or other scalable synthetic methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-HT6/5-HT2AR antagonist-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted arylsulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-HT6/5-HT2AR antagonist-1 is used in the study of structure-activity relationships and the development of new therapeutic agents targeting serotonin receptors .
Biology: The compound is utilized in research to understand the role of serotonin receptors in various biological processes, including cognitive function, memory, and synaptic plasticity .
Medicine: this compound has potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease and psychiatric disorders like schizophrenia . It is also being investigated for its procognitive and neuroprotective effects.
Industry: In the pharmaceutical industry, this compound is used as a lead compound for the development of new drugs targeting serotonin receptors .
Wirkmechanismus
Molecular Targets and Pathways: 5-HT6/5-HT2AR antagonist-1 exerts its effects by binding to and inhibiting the activity of serotonin type 6 and serotonin type 2A receptors . The serotonin type 6 receptor is primarily coupled to the adenylyl cyclase pathway, while the serotonin type 2A receptor is coupled to the phospholipase C pathway . By antagonizing these receptors, the compound modulates neurotransmitter release and synaptic transmission, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
SB-258585: A selective serotonin type 6 receptor antagonist with similar pharmacological properties.
Lu AE58054: A serotonin type 6 receptor antagonist investigated for its potential in treating cognitive deficits in schizophrenia.
Uniqueness: 5-HT6/5-HT2AR antagonist-1 is unique due to its dual antagonistic activity on both serotonin type 6 and serotonin type 2A receptors, making it a versatile compound for therapeutic applications in both neurodegenerative and psychiatric disorders .
Eigenschaften
Molekularformel |
C21H26N6S |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
4-(4-methylpiperazin-1-yl)-6-(2-naphthalen-2-ylsulfanylpropan-2-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C21H26N6S/c1-21(2,28-17-9-8-15-6-4-5-7-16(15)14-17)18-23-19(22)25-20(24-18)27-12-10-26(3)11-13-27/h4-9,14H,10-13H2,1-3H3,(H2,22,23,24,25) |
InChI-Schlüssel |
AFNNYMZEMGROFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=NC(=NC(=N1)N2CCN(CC2)C)N)SC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride](/img/structure/B12418684.png)

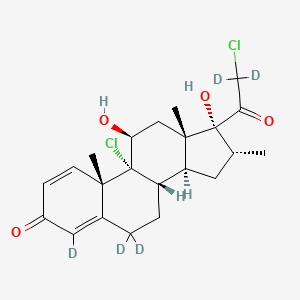
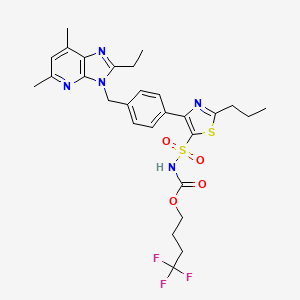


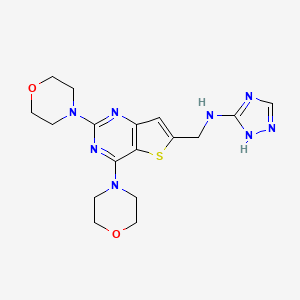
![(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B12418727.png)

![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12418748.png)
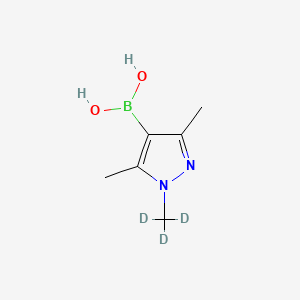
![[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride](/img/structure/B12418765.png)
